Isobornyl cyclohexanol

Description

Properties

IUPAC Name |

3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-10-14-8-12(16(10,2)3)9-15(14)11-5-4-6-13(17)7-11/h10-15,17H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVZAZPLUTUBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C1(C)C)CC2C3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044817 | |

| Record name | Isobornyl cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanol, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3407-42-9, 4105-12-8 | |

| Record name | Sandela | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3407-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003407429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isocamphylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004105128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobornyl cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S*,3S*)-[1α,2α,4α,6α]-3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(5,6,6-Trimethylbicyclo[2.2.1]hept-1-yl)cyclohexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isobornyl Cyclohexanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Isomerism

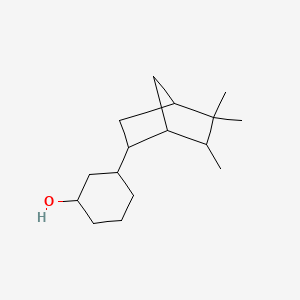

Isobornyl cyclohexanol (B46403) is a saturated bicyclic alcohol. Its core structure consists of a cyclohexanol ring substituted with a bulky 5,5,6-trimethylbicyclo[2.2.1]heptan-2-yl group, also known as an isobornyl group. The IUPAC name for the primary component is 3-(5,5,6-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexanol.

The connection between the isobornyl and cyclohexanol moieties, as well as the stereocenters within both ring systems, gives rise to a complex mixture of stereoisomers. The exact composition of this mixture can vary depending on the synthetic process, leading to slight variations in the final product's aroma profile and physical properties between different manufacturers.[1] The general structure is depicted below.

Figure 1: Generalized structure of this compound.

A more detailed representation of the chemical structure is provided below, illustrating the bicyclo[2.2.1]heptane backbone linked to the cyclohexanol ring.

Figure 2: Chemical Structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow, viscous liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₈O | [2] |

| Molar Mass | 236.40 g/mol | [2] |

| Appearance | Colorless to pale yellow viscous liquid | [3] |

| Odor | Woody, sandalwood-like | [3] |

| Density | Approximately 0.990 - 1.010 g/mL at 20°C | [3] |

| Boiling Point | Approximately 300 °C | [4] |

| Flash Point | Approximately 120 °C (closed cup) | [3] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) | [2][4] |

| Refractive Index | Approximately 1.500 - 1.512 at 20°C | [3] |

Experimental Protocols: A Representative Synthesis

The commercial synthesis of this compound is a multi-step process. A common route involves the Friedel-Crafts alkylation of guaiacol (B22219) with camphene (B42988), followed by the hydrogenation of the resulting intermediate, isocamphyl guaiacol.[1][5] While specific industrial protocols are proprietary, a representative experimental procedure based on these reaction types is outlined below.

Step 1: Friedel-Crafts Alkylation of Guaiacol with Camphene

This step involves the acid-catalyzed alkylation of guaiacol with camphene to form isocamphyl guaiacol.

Materials:

-

Guaiacol

-

Camphene

-

Acid catalyst (e.g., boron trifluoride etherate, or a solid acid catalyst)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve guaiacol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the acid catalyst to the stirred solution.

-

Add a solution of camphene in the anhydrous solvent dropwise to the reaction mixture over a period of 1-2 hours, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding it to a stirred mixture of ice and water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude isocamphyl guaiacol.

-

The crude product may be purified by vacuum distillation or column chromatography.

Step 2: Hydrogenation of Isocamphyl Guaiacol

The second step involves the reduction of the aromatic ring and cleavage of the methoxy (B1213986) group of isocamphyl guaiacol to yield this compound. High pressure and temperature are typically required for this transformation.[5]

Materials:

-

Isocamphyl guaiacol (from Step 1)

-

Hydrogenation catalyst (e.g., Raney nickel, or a supported noble metal catalyst like Pd/C or Ru/C)

-

Solvent (e.g., ethanol or cyclohexanol)

-

High-pressure autoclave (hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Charge the high-pressure autoclave with a solution of isocamphyl guaiacol in the chosen solvent and the hydrogenation catalyst.

-

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., up to 300 bar).[5]

-

Heat the reaction mixture to the target temperature (e.g., 190-210 °C) with vigorous stirring.[5]

-

Maintain the reaction under these conditions for several hours, monitoring the hydrogen uptake.

-

After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Purge the autoclave with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The final product can be purified by vacuum distillation.

Figure 3: Representative Synthesis Workflow for this compound.

Spectroscopic Characterization

Detailed, publicly available spectroscopic data for this compound is scarce. The following sections describe the expected spectral characteristics based on its structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its alcohol and alkane functionalities.

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Expected Appearance |

| ~3600-3200 | O-H | Stretching | Strong, broad band |

| ~2950-2850 | C-H (alkane) | Stretching | Strong, sharp peaks |

| ~1470-1450 | C-H | Bending | Medium intensity |

| ~1100-1000 | C-O | Stretching | Strong intensity |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will be complex due to the numerous overlapping signals from the aliphatic protons of the bicyclic and cyclohexyl rings. Key expected signals include:

-

A broad multiplet in the region of 3.5-4.0 ppm corresponding to the proton on the carbon bearing the hydroxyl group (-CH-OH).

-

A complex series of multiplets between approximately 0.8 and 2.5 ppm for the remaining aliphatic protons.

-

Several sharp singlets between 0.7 and 1.2 ppm corresponding to the three methyl groups of the isobornyl moiety.

¹³C NMR: The carbon NMR spectrum will show a number of signals in the aliphatic region.

-

A signal between 65 and 75 ppm for the carbon attached to the hydroxyl group.

-

Multiple signals between 20 and 50 ppm for the other sp³ hybridized carbons of the rings.

-

Signals for the methyl carbons are expected in the upfield region of the spectrum.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 236 may be weak or absent. The fragmentation pattern is expected to be complex, with characteristic losses including:

-

Loss of a water molecule (M-18) from the alcohol group.

-

Alpha-cleavage adjacent to the hydroxyl group.

-

Fragmentation of the bicyclic isobornyl and cyclohexyl rings, leading to a series of smaller fragment ions.

Conclusion

This compound is a structurally complex synthetic fragrance ingredient with a desirable sandalwood scent. Its synthesis involves a two-step process of Friedel-Crafts alkylation and subsequent hydrogenation. The final product is a mixture of stereoisomers, and its precise composition and properties can vary. While detailed experimental and spectroscopic data are not widely published, this guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and expected analytical characteristics for research and development purposes. Further investigation into the separation and characterization of the individual isomers could provide deeper insights into the structure-odor relationship of this important fragrance molecule.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Isobornyl Cyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl cyclohexanol (B46403) (IBCH), a synthetic fragrance ingredient with a characteristic sandalwood aroma, is a complex mixture of stereoisomers.[1] Its molecular structure, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol, contains multiple chiral centers, leading to the potential for a variety of diastereomers and enantiomers.[2][3] The specific isomeric composition of a given IBCH sample can significantly influence its olfactory properties and potentially its biological activity. Therefore, a thorough spectroscopic analysis is crucial for quality control, characterization, and understanding the structure-activity relationship of this important fragrance component.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze and differentiate the isomers of isobornyl cyclohexanol. It details the theoretical underpinnings of these methods, provides expected data in a comparative format, and outlines experimental protocols for their application.

Stereoisomerism in this compound

The this compound molecule possesses chiral centers in both the isobornyl and the cyclohexanol moieties. The attachment of the isobornyl group to the cyclohexanol ring, and the orientation of the hydroxyl group on the cyclohexanol ring, give rise to multiple diastereomers. These can be broadly classified based on the cis or trans relationship of the isobornyl and hydroxyl groups on the cyclohexanol ring. Each of these diastereomers will exist as a pair of enantiomers.

The conformational flexibility of the cyclohexane (B81311) ring, which primarily exists in a chair conformation, further complicates the analysis. The substituents (isobornyl and hydroxyl groups) can occupy either axial or equatorial positions, leading to different conformational isomers for each stereoisomer. The relative stability of these conformers will be dictated by steric interactions, particularly 1,3-diaxial interactions.

Spectroscopic Methodologies for Isomer Differentiation

The primary analytical techniques for the detailed structural elucidation of this compound isomers are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of molecules, making it indispensable for differentiating stereoisomers. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are employed.

Predicted ¹H NMR Data:

The chemical shifts and coupling constants of the protons on the cyclohexanol ring are particularly sensitive to the relative stereochemistry of the isobornyl and hydroxyl groups.

| Proton | Predicted Chemical Shift (ppm) - cis Isomer (Axial OH) | Predicted Chemical Shift (ppm) - cis Isomer (Equatorial OH) | Predicted Chemical Shift (ppm) - trans Isomer (Equatorial OH, Equatorial Isobornyl) | Notes |

| H-1 (CH-OH) | ~4.0 (broad singlet) | ~3.5 (multiplet, smaller J values) | ~3.6 (multiplet, larger J values) | The proton attached to the carbon bearing the hydroxyl group will show significant differences in chemical shift and multiplicity depending on its axial or equatorial position. An axial proton typically appears at a lower field and exhibits larger coupling constants with neighboring axial protons. |

| Cyclohexyl Protons | 1.0 - 2.2 | 1.0 - 2.2 | 1.0 - 2.2 | The complex multiplet patterns of the other cyclohexyl protons will differ between isomers due to changes in dihedral angles and through-space interactions. |

| Isobornyl Protons | 0.8 - 2.0 | 0.8 - 2.0 | 0.8 - 2.0 | Protons on the isobornyl group will also experience subtle shifts due to the different anisotropic effects of the cyclohexanol ring in each isomer. |

| Methyl Protons (Isobornyl) | 0.8 - 1.0 (singlets and doublets) | 0.8 - 1.0 (singlets and doublets) | 0.8 - 1.0 (singlets and doublets) | The chemical shifts of the three methyl groups on the isobornyl moiety are expected to be largely similar across isomers but may show minor variations. |

Predicted ¹³C NMR Data:

The chemical shifts of the carbons in the cyclohexanol ring are also diagnostic of the isomeric structure.

| Carbon | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Notes |

| C-1 (CH-OH) | ~68-72 | ~73-77 | The carbon bearing an axial hydroxyl group is typically shielded (appears at a higher field) compared to when the hydroxyl group is equatorial. |

| Other Cyclohexyl Carbons | ~20-45 | ~20-45 | The chemical shifts of the other carbons in the ring will also be influenced by the stereochemistry due to steric (gamma-gauche) effects. |

| Isobornyl Carbons | ~10-50 | ~10-50 | Similar to the proton spectra, the carbon signals of the isobornyl group are expected to show minor differences between isomers. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. In the case of this compound, the most informative region is the O-H stretching frequency.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) - Intermolecular H-bonding | Predicted Frequency Range (cm⁻¹) - Intramolecular H-bonding | Notes |

| O-H Stretch | 3200 - 3500 (broad) | 3500 - 3600 (sharper) | The position and shape of the O-H stretching band can provide clues about hydrogen bonding. In isomers where intramolecular hydrogen bonding between the hydroxyl group and the isobornyl moiety is possible, a sharper, higher frequency band may be observed in dilute solutions. In concentrated samples, a broad band due to intermolecular hydrogen bonding will dominate for all isomers. |

| C-O Stretch | 1000 - 1100 | 1000 - 1100 | The C-O stretching frequency can also vary slightly depending on whether the hydroxyl group is axial or equatorial. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | This region will be complex and similar for all isomers. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it can be used to analyze the components of the isomeric mixture. The electron ionization (EI) mass spectra of the this compound isomers are expected to be very similar, as they are stereoisomers. However, subtle differences in the relative abundances of fragment ions may be observed.

Predicted Fragmentation Patterns:

| m/z Value | Proposed Fragment | Notes |

| 236 | [M]⁺ | Molecular ion. May be of low abundance. |

| 218 | [M - H₂O]⁺ | Loss of water is a common fragmentation pathway for alcohols. |

| 137 | [C₁₀H₁₇]⁺ | Fragmentation of the isobornyl moiety. |

| 123 | [C₉H₁₅]⁺ | Further fragmentation of the isobornyl group. |

| 99 | [C₆H₁₁O]⁺ | Fragmentation involving the cyclohexanol ring. |

Experimental Protocols

Synthesis and Isomer Separation

A generalized procedure for the synthesis of this compound involves the reaction of camphene (B42988) with guaiacol (B22219) followed by catalytic hydrogenation. The resulting mixture of isomers is highly complex.

Protocol for Isomer Separation:

-

Column Chromatography: Separation of diastereomers can be attempted using column chromatography on silica (B1680970) gel with a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) gradient). The different polarities of the diastereomers may allow for their partial or complete separation.

-

High-Performance Liquid Chromatography (HPLC): For more efficient separation, normal-phase HPLC on a silica or cyano-bonded column can be employed.

-

Chiral HPLC: To separate the enantiomers of each diastereomer, chiral HPLC is necessary. Columns with chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, are commonly used. The mobile phase typically consists of a mixture of alkanes and an alcohol (e.g., hexane/isopropanol).

Spectroscopic Analysis

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer or the isomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Due to the viscous nature of this compound, gentle warming may be required to ensure complete dissolution.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the isobornyl and cyclohexanol rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting the isobornyl and cyclohexanol fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry (cis vs. trans) of the substituents on the cyclohexanol ring.

-

IR Spectroscopy Protocol:

-

Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄ for observing intramolecular H-bonding) can be prepared in an IR cell.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the isomeric mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

GC Separation: Inject the sample onto a GC equipped with a capillary column (e.g., a non-polar DB-5 or a more polar DB-WAX column). A temperature program will be required to elute the different isomers.

-

MS Analysis: The eluting components are introduced into the mass spectrometer and ionized (typically by electron ionization). The mass spectrum for each separated isomer is recorded.

Visualizations

Caption: Experimental workflow for the separation and spectroscopic analysis of this compound isomers.

Caption: Logical relationship between spectroscopic techniques and the information derived for this compound isomer analysis.

References

An In-depth Technical Guide to the Synthesis of Isobornyl Cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl cyclohexanol (B46403) (IBCH), a key fragrance ingredient with a characteristic sandalwood aroma, is synthesized through a two-step process. This guide provides a detailed technical overview of the synthesis, including the reaction mechanisms, pathways, and experimental protocols. The synthesis involves an initial acid-catalyzed Friedel-Crafts alkylation of guaiacol (B22219) with camphene (B42988) to produce the intermediate, isocamphyl guaiacol. This intermediate is subsequently hydrogenated to yield the final product, isobornyl cyclohexanol, which is typically a mixture of stereoisomers. This document outlines the intricate mechanisms, including the critical Wagner-Meerwein rearrangement, and provides detailed experimental procedures and quantitative data to support researchers in the synthesis and analysis of this commercially significant molecule.

Introduction

This compound is a synthetic fragrance compound valued for its persistent and rich woody, sandalwood-like scent.[1] Its structural similarity to the santalols, the primary constituents of natural sandalwood oil, makes it a commercially viable and sustainable alternative, given the endangered status of sandalwood trees.[1] The synthesis of this compound is a fascinating process for organic chemists, involving classic reactions and complex stereochemical outcomes. This guide delves into the core aspects of its synthesis, providing a comprehensive resource for professionals in the fields of chemistry and drug development.

Synthesis Pathways and Mechanisms

The synthesis of this compound is primarily achieved through a two-step reaction sequence:

-

Step 1: Friedel-Crafts Alkylation of Guaiacol with Camphene

-

Step 2: Hydrogenation of Isocamphyl Guaiacol

Step 1: Friedel-Crafts Alkylation - Synthesis of Isocamphyl Guaiacol

The initial step involves the electrophilic aromatic substitution of guaiacol with camphene in the presence of an acid catalyst.[2] This reaction is a classic example of a Friedel-Crafts alkylation.

Mechanism:

The reaction is initiated by the protonation of the exocyclic double bond of camphene by an acid catalyst (e.g., boron trifluoride in acetic acid). This generates a tertiary carbocation which is unstable and prone to rearrangement. To achieve greater stability, the carbocation undergoes a Wagner-Meerwein rearrangement, a 1,2-alkyl shift, to form the more stable isocamphyl carbocation. This rearranged carbocation then acts as the electrophile, attacking the electron-rich aromatic ring of guaiacol, predominantly at the para position to the hydroxyl group due to steric hindrance and directing effects, to form isocamphyl guaiacol.

Caption: Mechanism of Friedel-Crafts Alkylation of Guaiacol with Camphene.

Step 2: Hydrogenation - Synthesis of this compound

The second step is the catalytic hydrogenation of the isocamphyl guaiacol intermediate. This process involves the reduction of the aromatic ring and the hydrogenolysis of the methoxy (B1213986) group.

Mechanism:

The hydrogenation is typically carried out using a heterogeneous catalyst, such as Raney nickel, under hydrogen pressure.[2] The reaction proceeds through the saturation of the aromatic ring to form a methoxy-substituted cyclohexyl ring. Subsequently, or concurrently, the methoxy group is cleaved via hydrogenolysis, and the ketone that may form is reduced to a hydroxyl group, yielding the final product, this compound. The stereochemistry of the final product is influenced by the catalyst and reaction conditions, resulting in a mixture of cis/trans and endo/exo isomers.

Caption: Hydrogenation of Isocamphyl Guaiacol to this compound.

Experimental Protocols

Step 1: Synthesis of Isocamphyl Guaiacol (Friedel-Crafts Alkylation)

Materials:

-

Guaiacol

-

Camphene

-

Boric acid

-

Acetic acid

-

A suitable solvent (e.g., toluene)

Procedure:

-

To a stirred solution of guaiacol and a catalytic amount of boric acid in acetic acid, slowly add camphene at a controlled temperature.

-

The reaction mixture is stirred for several hours at a moderately elevated temperature.

-

Upon completion, the reaction is quenched with water.

-

The organic layer is separated, washed with a basic solution (e.g., sodium bicarbonate) and then with brine.

-

The solvent is removed under reduced pressure to yield crude isocamphyl guaiacol, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Hydrogenation)

Materials:

-

Isocamphyl guaiacol

-

Raney Nickel (activated)

-

Ethanol (B145695) (or another suitable solvent)

-

Hydrogen gas

Procedure:

-

A solution of isocamphyl guaiacol in ethanol is charged into a high-pressure autoclave.

-

A catalytic amount of activated Raney nickel is added to the solution.[3]

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure.

-

The reaction mixture is heated to the specified temperature and stirred vigorously for several hours.[3]

-

After the reaction is complete (monitored by GC), the autoclave is cooled, and the hydrogen pressure is carefully released.

-

The catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Data Presentation

The synthesis of this compound results in a mixture of isomers. The exact composition and yield depend on the specific reaction conditions.

| Parameter | Step 1: Friedel-Crafts Alkylation | Step 2: Hydrogenation | Overall |

| Typical Yield | 85-95% (of Isocamphyl Guaiacol) | 90-98% (of this compound) | 76-93% |

| Key Reactants | Guaiacol, Camphene | Isocamphyl Guaiacol, H₂ | |

| Catalyst | Boric Acid / Acetic Acid | Raney Nickel | |

| Temperature | 60-80 °C | 150-200 °C | |

| Pressure | Atmospheric | 50-100 bar | |

| Solvent | Toluene (optional) | Ethanol |

Table 1: Summary of Reaction Parameters and Typical Yields.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Guaiacol | C₇H₈O₂ | 124.14 | 204-206 | 1.112 | 1.541 |

| Camphene | C₁₀H₁₆ | 136.23 | 159-160 | 0.842 | 1.458 |

| Isocamphyl Guaiacol | C₁₇H₂₄O₂ | 260.37 | - | - | - |

| This compound | C₁₆H₂₈O | 236.40 | 310-315 | 0.97 | 1.505-1.509 |

Table 2: Physicochemical Properties of Reactants, Intermediate, and Product.[4][5]

Mandatory Visualization

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isobornyl Cyclohexanol (B46403) (CAS 3407-42-9)

Introduction

Isobornyl cyclohexanol, identified by CAS number 3407-42-9, is a synthetic fragrance ingredient known for its characteristic woody, sandalwood-like aroma.[1][2][3] Its chemical name is 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol.[1][4] This bicyclic monoterpenoid is utilized primarily in the fragrance and cosmetics industries.[3][4][5] Beyond its olfactory properties, its chemical structure and reactivity make it a subject of interest in organic synthesis and analytical chemistry.[] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, toxicological data, experimental protocols, and relevant chemical processes.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, formulation, and analysis in a laboratory setting.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3407-42-9[1][4] |

| EC Number | 222-294-1[4][7] |

| IUPAC Name | 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol[1][4] |

| Molecular Formula | C₁₆H₂₈O[1][2] |

| Molecular Weight | 236.39 g/mol [1][5] |

| Synonyms | Sandenol, 3-(5,5,6-Trimethyl-2-norbornyl)cyclohexanol[1][5] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Viscous liquid[1][2][4] |

| Color | Colorless to pale yellow[1][2] |

| Odor | Woody, sandalwood-like[1][2][4] |

| Density at 20°C | 0.990 - 1.010 g/mL[1][2] |

| Refractive Index at 20°C | 1.500 - 1.512[1][2][4] |

| Boiling Point | >200 °C[1]; 145 - 160 °C (at 2-3 mm Hg)[8] |

| Melting Point | <-14.53 to 25 °C[4]; 20 - 25 °C[1] |

| Flash Point (Closed Cup) | >100 °C[1][9]; 120 °C[2][4]; 155 °C[8] |

| Vapor Pressure | 0.0133 mmHg at 20.00 °C[3]; 0.00162 Pa at 25 °C[10] |

| Water Solubility | Insoluble[1][8]; 1.817 mg/L at 25 °C (estimated)[] |

| Solubility in Ethanol | Soluble[4][8] |

Synthesis and Chemical Reactions

Industrial Synthesis

The industrial production of this compound typically involves the reaction of 5,5,6-trimethylbicyclo[2.2.1]heptane with cyclohexanone.[1] This synthesis is generally conducted under basic conditions, utilizing a strong base like sodium hydroxide (B78521) or potassium hydroxide.[1] The reaction proceeds via an aldol (B89426) condensation, which is then followed by a reduction step to yield the final product.[1]

The general workflow for the synthesis is outlined in the diagram below.

Caption: A diagram illustrating the key stages in the industrial synthesis of this compound.

Chemical Reactivity

Due to its secondary alcohol functional group and bicyclic structure, this compound can undergo several chemical reactions, making it a useful model compound in organic synthesis research.[]

-

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.[1]

-

Esterification and Etherification: It can react to form esters and ethers, which is a common investigation in fragrance chemistry to modify scent profiles.[]

-

Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.[1]

Experimental Protocols

Toxicological Studies

Several studies have been conducted to assess the toxicity of this compound, following established guidelines.

-

Objective: To determine the acute oral toxicity of the substance.[10]

-

Species: Wistar rats (female).[10]

-

Method: The study is conducted using the Acute Toxic Class Method. Animals are fasted for a minimum of 16-18 hours prior to dosing. A single oral dose is administered. The animals are observed for mortality, clinical signs, and body weight changes for 14 days post-dosing.[10]

-

Results: The acute oral toxicity (LD50) was found to be >2000 mg/kg body weight in rats. Based on this, the substance is not classified for acute oral toxicity under CLP regulations.[10]

-

Objective: To assess the dermal toxicity after a single application.[10]

-

Species: Rabbits.[10]

-

Method: The test substance is applied uniformly over the clipped dorsal skin of the animals. The site is then covered with a gauze patch. Animals are observed for toxic effects and mortality over a 14-day period.[10]

-

Results: The acute dermal LD50 was determined to be >2000 mg/kg body weight in rabbits, indicating no classification for acute dermal toxicity is required.[10]

-

Objective: To evaluate the effects of repeated oral exposure and to assess reproductive-related endpoints.[11]

-

Species: Rats (7 per sex per dose level).[11]

-

Method: The test substance was administered daily via oral gavage at dose levels of 0 (corn oil vehicle), 125, 375, and 1125 mg/kg/day for 28 days. The study included examinations for clinical signs, body weight, food consumption, hematology, clinical chemistry, and gross pathology. Additional reproductive parameters such as serum hormone levels (testosterone, estrogen) and spermatogenesis were also evaluated.[11]

-

Results: No mortality or significant clinical signs were attributed to the test substance. A slight, non-significant increase in male body weight was observed at the highest dose. No significant adverse effects were observed in any of the examined parameters.[11]

Dermatological Patch Testing

-

Objective: To determine suitable concentrations for patch testing of fragrance materials to assess allergic reactions.[]

-

Method: A series of patch tests were conducted on human subjects. This compound (referred to as BCH) was tested at a concentration of 10%.[]

-

Results: Only one instance of an irritant reaction was observed with 10% BCH. Based on the study of allergic reactions, a suitable concentration of 2% was recommended for patch testing this material.[]

Applications in Research and Development

Beyond its primary use in fragrances, this compound serves as a valuable tool in analytical chemistry.

Use as a Reference Standard in Gas Chromatography (GC)

Due to its high volatility and thermal stability, this compound is employed as a reference standard in gas chromatography. It helps in the identification and quantification of other terpenoid alcohols in complex mixtures like essential oils or synthetic fragrance products.[]

The workflow for using this compound as a GC standard is depicted below.

Caption: A schematic showing the use of this compound as a reference standard in a gas chromatography workflow.

Safety and Handling

Table 3: Hazard Information

| Hazard Statement | Classification |

| H319 | Causes serious eye irritation.[12] |

| H361 | Suspected of damaging fertility or the unborn child.[4][13] |

| H400 | Very toxic to aquatic life.[4] |

| H411 | Toxic to aquatic life with long lasting effects.[4] |

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles and solvent-resistant gloves. Ensure adequate ventilation and avoid breathing vapors.[12] Wash hands thoroughly after handling.[4][12]

-

Storage: Store in a cool, dry place in a tightly sealed original container, away from heat, light, and ignition sources.[4][9][12] Recommended storage temperature is 25°C max.[4]

-

Spills: In case of a spill, eliminate all ignition sources. Use absorbent material like clay or sand to contain the spill.[12][13] Avoid release into drains and waterways.[4]

Conclusion

This compound (CAS 3407-42-9) is a well-characterized synthetic aroma chemical with a strong safety and property profile documented in various technical sheets and research studies. While its primary application is in the fragrance industry, its stable and predictable chemical nature makes it a useful model compound for organic synthesis and a reliable standard for analytical applications such as gas chromatography. The available toxicological data indicate a low order of acute toxicity but highlight the need for careful handling due to potential reproductive toxicity and significant environmental hazards to aquatic life. Researchers and drug development professionals can utilize this information for safe handling, formulation, and as a reference point in the study of related bicyclic compounds.

References

- 1. This compound (3407-42-9) for sale [vulcanchem.com]

- 2. directpcw.com [directpcw.com]

- 3. sandal hexanol, 3407-42-9 [thegoodscentscompany.com]

- 4. directpcw.com [directpcw.com]

- 5. This compound | C16H28O | CID 103005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echa.europa.eu [echa.europa.eu]

- 8. ventos.com [ventos.com]

- 9. This compound - AAC005 - Molecule - Associate Allied Chemicals Europe [aac-europe.com]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. Registration Dossier - ECHA [echa.europa.eu]

- 12. johndwalsh.com [johndwalsh.com]

- 13. vigon.com [vigon.com]

An In-depth Technical Guide to the Solubility of Isobornyl Cyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Isobornyl cyclohexanol (B46403) (IBCH), a synthetic fragrance ingredient with a characteristic woody, sandalwood-like aroma, is utilized extensively in the cosmetics and fragrance industries.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for formulation development, quality control, and manufacturing processes. This technical guide provides a comprehensive overview of the solubility of isobornyl cyclohexanol, presenting quantitative data, outlining experimental methodologies for solubility determination, and illustrating a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents at 25°C. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

| Organic Solvent | Solubility (g/L) at 25°C[3] |

| 1,4-dioxane | 8289.13 |

| Acetone | 6897.09 |

| Isopropanol | 6572.68 |

| Ethyl Acetate | 5787.08 |

| Ethanol | 5201.37 |

| n-Propanol | 4839.24 |

| n-Butanol | 4746.32 |

| Acetonitrile | 4574.18 |

| Dimethylformamide (DMF) | 3872.92 |

| Methyl Acetate | 3741.78 |

| Methanol | 3208.73 |

| Isobutanol | 3187.6 |

| Toluene | 1773.6 |

| Water | 7.83 |

In addition to the quantitative data, various sources confirm that this compound is soluble in alcohols and oils, and generally insoluble in water.[1][4][5][6][7][8][9][10]

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general and widely accepted method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method. This method involves the following steps:

-

Preparation of Supersaturated Solution: An excess amount of the solid solute (this compound) is added to a known volume of the desired organic solvent in a sealed container, such as a glass vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This timeframe can range from several hours to days, depending on the solvent and solute.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle, leaving a saturated solution. Centrifugation can be employed to expedite this separation.

-

Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of the solute in the sample is then determined using an appropriate analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.[11]

-

Calculation of Solubility: The solubility is then calculated and expressed in desired units, such as g/L or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound in an organic solvent.

Caption: Generalized workflow for determining the solubility of a solid in a liquid.

References

- 1. This compound- Boost Fragrance [chemicalbull.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scent.vn [scent.vn]

- 4. This compound (IBCH) [ventos.com]

- 5. ambrosial.in [ambrosial.in]

- 6. sandal hexanol, 3407-42-9 [thegoodscentscompany.com]

- 7. This compound Manufacturer, Supplier from Barabanki [herbochemindustries.in]

- 8. This compound (IBCH) - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter [privi.com]

- 9. indiamart.com [indiamart.com]

- 10. scribd.com [scribd.com]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

An In-depth Technical Guide to the Thermal Stability and Degradation of Isobornyl Cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl cyclohexanol (B46403) is a synthetic fragrance ingredient valued for its woody, sandalwood-like aroma and its fixative properties in perfumes and other scented products. Its chemical stability is a key attribute for its application; however, a comprehensive understanding of its thermal stability and degradation profile is crucial for ensuring product quality, safety, and regulatory compliance, particularly in applications involving elevated temperatures. This technical guide provides an overview of the known physicochemical properties of isobornyl cyclohexanol and outlines the standard experimental methodologies for assessing its thermal stability and identifying potential degradation products. Due to a lack of publicly available experimental data on the thermal decomposition of this compound, this guide focuses on the established analytical techniques and provides hypothetical frameworks for such investigations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various conditions and for designing appropriate experimental protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₂₈O | [1][2][3] |

| Molecular Weight | 236.40 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow, viscous liquid or semi-solid | [2] |

| Odor | Woody, camphoraceous, sandalwood-like | [2][3] |

| Boiling Point | 290 - 318 °C | [1][2] |

| Flash Point | >94 °C (>201 °F) | [1] |

| Density | 0.960 - 1.001 g/cm³ at 20-25 °C | [2][6] |

| Vapor Pressure | 0.01 mm Hg at 25 °C | [7] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils. | [3][6] |

Assessment of Thermal Stability and Degradation

The thermal stability and degradation of a chemical compound are critical parameters, especially for applications where it might be exposed to heat during manufacturing, storage, or use. The primary techniques for these assessments are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This analysis provides information on the thermal stability of a material, its composition (e.g., moisture and volatile content), and the kinetics of its decomposition.[8][9][10]

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina (B75360) or platinum).[9][11]

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature. The sample is placed on the microbalance within the furnace.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[12]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10, 15, or 20 °C/min).[9]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events. The first derivative of the TGA curve (DTG curve) is used to identify the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[13] DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.[12][14][15]

Objective: To identify any phase transitions (e.g., melting, boiling) and to determine the heat flow associated with the thermal degradation of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.[11] An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a temperature range relevant to the expected thermal events (e.g., from ambient to 400 °C).[14]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (heat-absorbing) or exothermic (heat-releasing) peaks, which correspond to thermal events.

To identify the chemical compounds formed during the thermal degradation of this compound, the evolved gases from a pyrolysis unit or a TGA instrument can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[16][17] GC-MS separates the volatile and semi-volatile compounds in a mixture and provides mass spectra for their identification.[18]

Objective: To identify the chemical structures of the thermal degradation products of this compound.

Methodology:

-

Thermal Decomposition: A sample of this compound is heated to a specific decomposition temperature (determined from TGA) in a pyrolysis-GC-MS system or a TGA instrument coupled to a GC-MS.

-

Evolved Gas Transfer: The volatile degradation products are swept by an inert carrier gas (e.g., helium) into the GC injection port.

-

Gas Chromatographic Separation: The mixture of degradation products is separated on a capillary column (e.g., a non-polar or mid-polar column) based on their boiling points and affinities for the stationary phase. The GC oven temperature is programmed to ramp up to elute the compounds.

-

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured.

-

Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) to identify the individual degradation products.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflows and a hypothetical degradation pathway for this compound.

Caption: Proposed experimental workflow for Thermogravimetric Analysis (TGA) of this compound.

References

- 1. vigon.com [vigon.com]

- 2. aacipl.com [aacipl.com]

- 3. chemicalbull.com [chemicalbull.com]

- 4. This compound | C16H28O | CID 103005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. This compound (IBCH) [ventos.com]

- 7. johndwalsh.com [johndwalsh.com]

- 8. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 9. infinitalab.com [infinitalab.com]

- 10. etamu.edu [etamu.edu]

- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]

- 15. tainstruments.com [tainstruments.com]

- 16. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]

- 17. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

Olfactory Profile of Isobornyl Cyclohexanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl cyclohexanol (B46403) (IBCH) is a synthetic fragrance ingredient highly valued for its sandalwood-like aroma. It serves as a cost-effective and sustainable alternative to natural sandalwood oil, the harvesting of which is often associated with the over-exploitation of endangered Santalum species. Chemically, IBCH is not a single compound but a complex mixture of stereoisomers of 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol. The olfactory properties of this mixture are highly dependent on the relative concentrations of its constituent isomers, with some contributing significantly to the desired sandalwood character while others may impart different, sometimes less desirable, notes. This technical guide provides an in-depth analysis of the olfactory profiles of different isobornyl cyclohexanol isomers, detailing their synthesis, sensory evaluation, and the profound impact of stereochemistry on odor perception.

Quantitative Olfactory Data of this compound Isomers

The stereochemistry of the this compound molecule plays a pivotal role in determining its olfactory profile. The spatial arrangement of the isobornyl group relative to the hydroxyl group on the cyclohexanol ring, as well as the chirality of the individual stereocenters, dictates the interaction with olfactory receptors and thus the perceived scent. The most significant contribution to the characteristic sandalwood aroma comes from the trans-3-isocamphylcyclohexanol isomers. A Japanese patent has detailed the distinct olfactory characteristics of four of these stereoisomers, highlighting the remarkable differences in both odor quality and potency.

| Isomer Configuration | Common Name | Odor Profile | Odor Threshold (in water) |

| (1R,3R,1'S,2'R,4'S,6'S) | (+)-threo-trans-3-isocamphylcyclohexanol | Strong, diffusive, and sandalwood-like; a very strong and keen natural sandalwood odor.[1] | 0.2 ppb[1][2] |

| (1S,3S,1'R,2'S,4'R,6'R) | (-)-threo-trans-3-isocamphylcyclohexanol | Weak, moldy, and woody.[1] | Not specified |

| (1S,3S,1'S,2'R,4'S,6'S) | (+)-erythro-trans-3-isocamphylcyclohexanol | Sandalwood-like odor without a moldy character; sufficiently diffusive.[1] | Not specified |

| (1R,3R,1'R,2'S,4'R,6'R) | (-)-erythro-trans-3-isocamphylcyclohexanol | Strong, warm sandalwood odor.[1] | Not specified |

Commercial preparations of this compound, such as Sandela®, typically contain a mixture of these and other isomers, with the concentration of the most active sandalwood isomers varying between 5% and 20%.[1] The presence of isomers with less desirable notes, such as the weak, musty odor of (-)-threo-trans-3-isocamphylcyclohexanol, can significantly impact the overall fragrance quality of the commercial product.

Experimental Protocols

Synthesis and Isomer Separation

The synthesis of this compound typically involves the reaction of camphene (B42988) with guaiacol, followed by hydrogenation. This process results in a mixture of isomers. The separation of individual stereoisomers is a critical step for their individual olfactory evaluation and can be achieved through techniques such as fractional distillation and preparative chromatography.

Sensory Evaluation Protocol

The olfactory profiles of the separated this compound isomers are determined using a combination of Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis.

1. Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the correlation of specific chemical compounds with their perceived odor.

-

Instrumentation: A high-resolution gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based stationary phase) is used to separate the enantiomers. The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactory port for sensory detection.

-

Sample Preparation: The isolated isomers are diluted in an odorless solvent (e.g., ethanol) to appropriate concentrations.

-

Olfactory Detection: Trained sensory panelists sniff the effluent from the olfactory port and record the retention time, odor descriptor, and perceived intensity of each eluting compound.

-

Data Analysis: The data from the MS and the sensory panel are combined to create an "aromagram," which maps the odor-active regions of the chromatogram.

2. Sensory Panel Analysis

A trained sensory panel is employed for the detailed characterization and quantification of the odor profiles of the individual isomers.

-

Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and quantify a range of odor descriptors relevant to woody and sandalwood fragrances.

-

Sample Preparation: The individual isomers are diluted to various concentrations in an odorless solvent.

-

Evaluation Procedure: Samples are presented to the panelists on smelling strips in a controlled environment (odor-free, with controlled temperature and humidity). Panelists rate the intensity of various odor descriptors (e.g., sandalwood, woody, musky, earthy, sweet, camphoraceous) on a labeled magnitude scale.

-

Odor Threshold Determination: The detection and recognition thresholds of the most potent isomers are determined using a standardized ascending forced-choice methodology.

-

Data Analysis: The sensory data is statistically analyzed to determine the significant differences in the olfactory profiles of the isomers.

Structure-Odor Relationships

The significant variation in the olfactory profiles of the this compound isomers underscores the importance of stereochemistry in olfaction. The precise three-dimensional shape of a molecule determines its fit within the binding pocket of an olfactory receptor, initiating a signaling cascade that results in the perception of a specific odor. For the this compound series, the trans configuration of the isobornyl and hydroxyl groups on the cyclohexanol ring appears to be crucial for the characteristic sandalwood scent. Furthermore, the chirality of the stereocenters fine-tunes the odor profile, with some enantiomers exhibiting the desired potent sandalwood character while their mirror images may be significantly weaker or possess off-notes.

Conclusion

The olfactory profile of this compound is a complex interplay of the individual odor characteristics of its constituent stereoisomers. The (+)-threo-trans-3-isocamphylcyclohexanol isomer stands out as the key contributor to the desirable sandalwood fragrance, possessing an exceptionally low odor threshold. In contrast, other isomers can introduce undesirable notes, such as mustiness. A thorough understanding of the olfactory properties of each isomer, obtained through rigorous synthesis, separation, and sensory evaluation, is paramount for the targeted production of high-quality this compound with a consistent and desirable sandalwood character. This knowledge is not only crucial for the fragrance industry but also provides valuable insights into the fundamental principles of structure-odor relationships for researchers in sensory science and drug development.

References

Methodological & Application

Application Note & Protocol: GC-MS Analysis of Isobornyl Cyclohexanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobornyl cyclohexanol (B46403) (IBCH), a synthetic fragrance compound, is a vital component in the fragrance industry, prized for its characteristic sandalwood aroma.[1] As a cost-effective and sustainable alternative to natural sandalwood oil, its accurate identification and quantification are crucial for quality control in raw materials and finished products. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the analysis of volatile and semi-volatile compounds like isobornyl cyclohexanol, offering high sensitivity and specificity.[2] This document provides a comprehensive protocol for the GC-MS analysis of this compound, suitable for fragrance analysis and quality control applications.

Experimental Protocol

This protocol outlines a general method for the qualitative and quantitative analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a volatile organic solvent such as ethanol, methanol, or dichloromethane.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

If performing quantitative analysis, add an appropriate internal standard (e.g., tetradecane (B157292) or hexadecane) to each calibration standard and sample.

-

-

Sample Preparation:

-

For liquid samples such as fragrance oils or perfumes, accurately weigh a known amount of the sample and dissolve it in a suitable volatile solvent to achieve a concentration within the calibration range.

-

Ensure the final sample solution is clear and free of particulates. If necessary, centrifuge the sample prior to transferring it to a GC vial.

-

2. GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters are based on typical methods for fragrance analysis and may be adapted for different instruments.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40-400 amu |

| Solvent Delay | 3 min |

3. Data Analysis

-

Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum should be compared against a reference library (e.g., NIST, Wiley) for confirmation.

-

Quantitative Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Data Presentation

The following table presents the expected quantitative data for the GC-MS analysis of this compound based on the described protocol. Note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Expected Value |

| Retention Time (min) | 15 - 20 |

| Molecular Ion (m/z) | 236 |

| Key Fragment Ions (m/z) | To be determined from the mass spectrum. Common fragments for cyclic alcohols may include loss of water (M-18), and cleavage of the cyclohexyl and isobornyl moieties. |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Linearity (r²) | > 0.99 |

Expected Mass Spectrum Fragmentation

-

Dehydration: Loss of a water molecule (H₂O), resulting in a fragment at m/z 218 (M-18).

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group on the cyclohexanol ring.

-

Ring Fragmentation: Fragmentation of the cyclohexyl and/or the isobornyl ring systems, leading to a complex pattern of smaller fragment ions.

Signaling Pathway

Not applicable for this analytical protocol.

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound in various matrices. The protocol is suitable for both qualitative identification and quantitative determination, making it a valuable tool for quality control and research in the fragrance industry. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and precise results.

References

Application Note: Quantification of Isobornyl Cyclohexanol in Perfume Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl cyclohexanol (B46403) (IBCH) is a synthetic fragrance ingredient widely utilized in the perfume industry as a cost-effective substitute for natural sandalwood oil.[1] Its characteristic woody and sweet scent makes it a popular component in various fragrance formulations.[2] As a key ingredient, the accurate quantification of IBCH in perfume formulations is crucial for quality control, ensuring product consistency, and meeting regulatory requirements. This application note provides a detailed protocol for the quantification of isobornyl cyclohexanol in perfume matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds in complex mixtures.[3][4]

Principle

This method employs gas chromatography (GC) to separate this compound from other volatile components within a perfume formulation. The separated compounds are then introduced into a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio. Quantification is achieved by comparing the abundance of a specific ion fragment of this compound to a calibration curve generated from standards of known concentrations. An internal standard (IS) is used to correct for variations in sample injection and instrument response.

Experimental Protocols

Reagents and Materials

-

Solvents: Ethanol (B145695) (ACS grade or higher), Dichloromethane (GC grade)

-

Standards: this compound (≥95% purity), Internal Standard (e.g., Cedrol, Isobornyl acetate, or other suitable non-interfering compound)

-

Gases: Helium (99.999% purity)

-

Glassware: Volumetric flasks, pipettes, autosampler vials with caps (B75204) and septa

Instrumentation

-

Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.

-

Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

-

Data System: Software for instrument control, data acquisition, and processing.

Sample Preparation

-

Perfume Sample Dilution: Accurately weigh approximately 100 mg of the perfume sample into a 10 mL volumetric flask.

-

Internal Standard Spiking: Add a known concentration of the internal standard to the volumetric flask.

-

Dilution to Volume: Dilute to the mark with ethanol and mix thoroughly.

-

Filtration (if necessary): If the sample contains suspended particles, filter through a 0.45 µm syringe filter into an autosampler vial.

GC-MS Conditions

| Parameter | Value |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Split (split ratio 50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion (m/z) | To be determined from the mass spectrum of this compound (e.g., a prominent, unique fragment) |

| Qualifier Ions (m/z) | To be determined from the mass spectrum of this compound |

Calibration

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in ethanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the perfume samples.

-

Internal Standard Addition: Spike each calibration standard with the same concentration of the internal standard as used for the perfume samples.

-

Analysis: Analyze the calibration standards using the same GC-MS method as for the samples.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Data Presentation

The quantitative performance of the method should be validated to ensure its accuracy, precision, and reliability. The following tables summarize typical validation parameters for the quantification of fragrance compounds by GC-MS.

Table 1: Method Validation Parameters for this compound Quantification

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |

| Accuracy (Recovery %) | 90 - 110% |

| Precision (RSD %) | < 10% |

Table 2: Example Calibration Data for this compound

| Concentration (µg/mL) | Peak Area Ratio (IBCH/IS) |

| 5 | 0.12 |

| 10 | 0.25 |

| 25 | 0.63 |

| 50 | 1.25 |

| 100 | 2.51 |

| 200 | 5.02 |

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of this compound in perfume formulations.

Caption: Workflow for the quantification of this compound.

Conclusion

The described GC-MS method provides a reliable and robust approach for the quantification of this compound in perfume formulations. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and analysis of fragrance products.

References

- 1. This compound (CAS 3407-42-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. This compound (IBCH) - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter [privi.com]

- 3. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

Synthesis of Isobornyl Cyclohexanol: An Experimental Protocol for Researchers

Abstract

This application note provides a detailed experimental protocol for the synthesis of isobornyl cyclohexanol (B46403), a valuable fragrance ingredient with a characteristic sandalwood aroma. The synthesis is a two-step process commencing with the acid-catalyzed alkylation of guaiacol (B22219) with camphene (B42988) to yield isocamphyl guaiacol. This intermediate is subsequently hydrogenated under pressure using a Raney nickel catalyst to produce the final product, a mixture of isobornyl cyclohexanol stereoisomers. This document outlines the required materials, step-by-step procedures for both synthetic stages, and methods for purification and characterization. Safety precautions and quantitative data are also presented to guide researchers in the successful and safe execution of this synthesis.

Introduction

This compound (IBCH) is a synthetic fragrance compound prized for its rich, woody, and sandalwood-like scent.[1] Its structural similarity to santalol, the primary constituent of natural sandalwood oil, makes it an important and more sustainable alternative in the fragrance industry, as the sandalwood tree is an endangered species.[1] The synthesis of IBCH is a robust process that is adaptable to a laboratory setting, providing an excellent example of tandem catalytic reactions in organic synthesis.